2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Description
2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, have been found to selectively inhibit thefibroblast growth factor receptor 4 (FGFR4) . FGFR4 plays a crucial role in cell division and regulation of cell growth and maturation.
Mode of Action
Similar compounds have been shown to inhibit fgfr4, likely by binding to the receptor and preventing it from activating its downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR4 can affect several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to decreased cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem .
Result of Action
The inhibition of FGFR4 by similar compounds has been shown to have strong anti-proliferative activity against certain cell lines, such as hepatocellular carcinoma (HCC) cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQDQDPMWDHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.